Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
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Overview
Description
Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant with the molecular formula C24H41NO9. It is known for its unique structure, which includes a decyl group attached to a glucopyranoside backbone that is acetylated at multiple positions. This compound is used in various scientific research applications due to its surfactant properties and its ability to interact with biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose followed by the introduction of the decyl group. One common method includes the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group to form triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate. This intermediate is then treated with decan-1-ol and aqueous iodine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-throughput glycan screening and glyco-engineered mammalian cell expression systems to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the glucopyranoside backbone.
Reduction: This can be used to alter the acetyl groups or the decyl chain.
Substitution: This reaction can replace the acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is utilized in various scientific research fields:
Chemistry: It is used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in glycan screening and glycoprotein research to study carbohydrate-protein interactions.
Industry: The compound is used in the formulation of detergents and cleaning agents due to its surfactant properties
Mechanism of Action
The mechanism of action of Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The decyl group allows the compound to integrate into lipid bilayers, while the glucopyranoside backbone can interact with proteins and other biomolecules. This dual interaction facilitates the compound’s role as a surfactant and its potential use in drug delivery .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: Similar in structure but with a chloride group instead of a decyl group.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose: Differing in the number and position of acetyl groups.
Uniqueness
Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is unique due to its decyl group, which enhances its surfactant properties and its ability to interact with lipid bilayers. This makes it particularly useful in applications requiring membrane integration and interaction with biological molecules .
Biological Activity
Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS RN: 135198-04-8) is a glycoside derivative with significant biological activity, particularly in the context of glycosaminoglycan (GAG) synthesis and cellular metabolism. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H41NO9, with a molecular weight of 487.58 g/mol. The compound features multiple acetyl groups that enhance its solubility and reactivity in biological systems. Its structural complexity allows it to interact with various biological targets.
Biological Activity Overview
- Inhibition of GAG Synthesis : Research indicates that this compound exhibits inhibitory effects on GAG synthesis. In studies involving primary hepatocytes, it was shown to reduce the incorporation of D-[3H]glucosamine into cellular glycoconjugates without affecting total protein synthesis . This suggests a specific targeting mechanism that may involve competition within metabolic pathways.
- Mechanism of Action : The compound's inhibitory effects on GAG synthesis may be attributed to its structural similarity to natural substrates involved in GAG biosynthesis. Specifically, it appears to interfere with the incorporation of glucosamine derivatives into GAG chains, potentially leading to shorter and less functional GAGs .
- Cellular Effects : The compound has been observed to cause a reduction in the size of isolated GAGs from treated cultures compared to controls, indicating a potential mechanism involving premature chain termination during GAG synthesis . Additionally, exogenous uridine was able to restore total protein synthesis inhibited by the compound, suggesting that uridine metabolism might be affected by its presence .
Table 1: Summary of Biological Activities
Detailed Research Findings
A study published in Molecules evaluated several acetylated GlcNAc analogs and highlighted that this compound significantly reduced the incorporation rates of glucosamine into GAGs. The authors noted that this compound's structural modifications allowed it to act as an effective inhibitor within specific cellular contexts .
Another research effort focused on the chemical modification of polysaccharides like GAGs and noted that similar compounds could serve as valuable tools for understanding polysaccharide biology and developing therapeutic agents targeting related pathways .
Properties
Molecular Formula |
C24H41NO9 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-decoxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C24H41NO9/c1-6-7-8-9-10-11-12-13-14-30-24-21(25-16(2)26)23(33-19(5)29)22(32-18(4)28)20(34-24)15-31-17(3)27/h20-24H,6-15H2,1-5H3,(H,25,26) |
InChI Key |
RVOHFQLIULTWCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
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